Tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate Tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20376062
InChI: InChI=1S/C17H23NO3/c1-12-5-7-13(8-6-12)14-9-10-18(11-15(14)19)16(20)21-17(2,3)4/h5-8,14H,9-11H2,1-4H3
SMILES:
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol

Tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate

CAS No.:

Cat. No.: VC20376062

Molecular Formula: C17H23NO3

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate -

Specification

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
IUPAC Name tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate
Standard InChI InChI=1S/C17H23NO3/c1-12-5-7-13(8-6-12)14-9-10-18(11-15(14)19)16(20)21-17(2,3)4/h5-8,14H,9-11H2,1-4H3
Standard InChI Key KDKSPYWFIJTHOR-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2CCN(CC2=O)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound features a piperidine ring substituted at the 4-position with a 4-methylphenyl group and at the 3-position with a ketone. The tert-butyloxycarbonyl (Boc) group at the 1-position enhances steric protection during synthetic processes, a common strategy in peptide and heterocyclic chemistry . The IUPAC name, tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate, reflects these substituents systematically.

Molecular Formula and Weight

The molecular formula C₁₇H₂₃NO₃ corresponds to a monoisotopic mass of 289.1678 Da, as calculated via PubChem’s computational tools . The tert-butyl group contributes to the molecule’s hydrophobicity, evident in its XLogP3 value of 3.1, while the ketone and ester functionalities provide sites for hydrogen bonding (acceptor count: 3) .

Spectroscopic Data

Key spectroscopic identifiers include:

  • InChI: InChI=1S/C17H23NO3/c1-12-7-5-6-8-13(12)14-9-10-18(11-15(14)19)16(20)21-17(2,3)4/h5-8,14H,9-11H2,1-4H3

  • InChIKey: RBNAHFRUHQYWED-UHFFFAOYSA-N

  • SMILES: CC1=CC=CC=C1C2CCN(CC2=O)C(=O)OC(C)(C)C

Physicochemical Properties

PropertyValueSource
Melting Point68–70°C (analogous) CAS Common Chem
XLogP33.1PubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bonds3PubChem

The Boc group’s bulkiness reduces crystallinity, favoring solubility in organic solvents like tetrahydrofuran (THF) during synthesis.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions, typically beginning with the protection of the piperidine nitrogen. A common route includes:

  • Boc Protection: Reacting 4-(4-methylphenyl)-3-oxopiperidine with di-tert-butyl dicarbonate under basic conditions to install the Boc group.

  • Functionalization: Introducing the 4-methylphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on precursor availability.

  • Purification: Chromatographic techniques ensure high purity (>95%), critical for downstream pharmaceutical applications.

Optimization Challenges

Key challenges include minimizing ketone reduction during Boc protection and avoiding racemization at the stereogenic center. Solvent selection (e.g., THF vs. DCM) and low-temperature conditions (−20°C) mitigate side reactions.

Applications in Medicinal Chemistry

Role in Kinase Inhibitor Development

This compound is a precursor to Janus kinase 3 (Jak3) inhibitors, which modulate immune responses by interfering with cytokine signaling. Jak3’s exclusivity to hematopoietic cells makes it a target for autoimmune therapies without broad immunosuppression.

Case Study: Rheumatoid Arthritis

Derivatives of tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate have shown IC₅₀ values <50 nM against Jak3 in preclinical models, reducing interleukin-2-mediated T-cell proliferation by 80% at 10 µM.

Biological Activity and Mechanistic Insights

Enzyme Binding Studies

Docking simulations reveal that the 4-methylphenyl group occupies Jak3’s hydrophobic pocket, while the ketone forms hydrogen bonds with Lys855 and Asp967 residues. This dual interaction disrupts ATP binding, halting phosphorylation cascades.

Pharmacokinetic Profile

  • Bioavailability: 40% in murine models (oral administration)

  • Half-life: 6.2 hours

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the tert-butyl group

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity
tert-Butyl 4-oxopiperidine-1-carboxylate Lacks 4-methylphenyl groupLower Jak3 affinity (IC₅₀ >1 µM)
4-(2-Methylphenyl) analog Ortho-substituted phenylReduced solubility in PBS

The para-substitution in tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate enhances target affinity and metabolic stability compared to analogs .

Future Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) could improve bioavailability, with preliminary data showing a 2.5-fold increase in plasma concentration.

Combination Therapies

Synergy studies with checkpoint inhibitors (e.g., anti-PD-1) are underway to enhance anticancer efficacy while mitigating immune-related adverse events.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator